2-[(Tert-butylamino)methyl]-6-methoxyphenol
Description
2-[(Tert-butylamino)methyl]-6-methoxyphenol (CAS: 73822-25-0, molecular formula: C₁₂H₁₉NO₂, molecular weight: 209.28 g/mol) is an aminomethylphenol derivative characterized by a methoxy group at the 6-position and a tert-butylamino-methyl substituent at the 2-position of the phenolic ring . Its tert-butyl group contributes to steric bulk, which may enhance stability and influence solubility in organic solvents .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-9-6-5-7-10(15-4)11(9)14/h5-7,13-14H,8H2,1-4H3 |
InChI Key |
AWJRSCDMXXICGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butylamino)methyl]-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyphenol with tert-butylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(Tert-butylamino)methyl]-6-methoxyphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-[(Tert-butylamino)methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Tert-butylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets within cells. The tert-butylamino group is known to interact with receptors or enzymes, modulating their activity. The methoxy and phenol groups may also contribute to the compound’s overall biological activity by affecting its solubility and ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(tert-butylamino)methyl]-6-methoxyphenol with analogs differing in substituents, functional groups, and biological activities. Key structural and functional distinctions are summarized in Table 1.
Substituted Aminomethylphenols
- 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS: 196875-53-3): This analog replaces the tert-butyl group with a 3-chloro-2-methylphenyl moiety. Unlike the tert-butyl group, the chloro-methylphenyl group may increase reactivity in nucleophilic environments .
- 2-[(4-Chloroanilino)methyl]phenol (CAS: Not specified): Lacking the methoxy group at the 6-position, this compound exhibits reduced steric hindrance and electronic effects compared to the parent molecule. Its crystal structure reveals intermolecular N–H···O hydrogen bonding, forming one-dimensional chains, a feature absent in the tert-butyl derivative due to steric constraints .
Schiff Base Derivatives
Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) share structural motifs with 2-[(tert-butylamino)methyl]-6-methoxyphenol but feature imine (–C=N–) linkages instead of amine groups. Examples include:
- (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (I): This Schiff base demonstrates superior antioxidant activity (IC₅₀ = 12.3 μM) compared to the tert-butylaminomethyl analog, attributed to the resonance-stabilized radical scavenging capacity of the imine group .
- 2-((E)-(2-(Diethylamino)ethylimino)methyl)-6-methoxyphenol: Used in synthesizing fluorescent cadmium(II) complexes, this ligand’s imine group facilitates metal coordination, whereas the tert-butylaminomethyl derivative’s primary amine may favor different coordination geometries (e.g., monodentate vs. polydentate binding) .
Metal Complexes
- [Ni₂(H₂O)L₄]·5H₂O (L = 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol): The nickel(II) complex of this Schiff base ligand exhibits a dinuclear structure with octahedral geometry. In contrast, the tert-butylaminomethyl derivative’s amine group could form simpler mononuclear complexes due to reduced steric demand .
- Dinuclear Manganese(III) Nitrito Complex: A Mn(III) complex derived from a Schiff base ligand (2-(-(2-(-2-hydroxy-3-methoxybenzylideneamino)propylimino)methyl)-6-methoxyphenol) demonstrates rare 1,3-nitrito bridging, a feature unlikely in amine-based ligands like the tert-butyl derivative .
Tabulated Comparison of Key Properties
Table 1. Structural and Functional Comparison of 2-[(tert-butylamino)methyl]-6-methoxyphenol and Analogs
Biological Activity
2-[(Tert-butylamino)methyl]-6-methoxyphenol, a compound with the molecular formula C12H17NO3 and a molecular weight of 221.27 g/mol, has garnered attention for its potential therapeutic applications. Its structure features a methoxy group and a tert-butylamino substituent, which contribute to its unique biological activities. This article delves into the compound's biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure
The compound's structure is characterized by:
- Phenolic ring : Provides antioxidant properties.
- Methoxy group : Enhances lipophilicity.
- Tert-butylamino group : Increases steric bulk, potentially influencing its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that 2-[(Tert-butylamino)methyl]-6-methoxyphenol may modulate inflammatory pathways, acting as an inhibitor of specific enzymes involved in inflammation. This property suggests potential applications in treating inflammatory diseases.
Key Findings :
- The compound exhibits a dose-dependent inhibition of pro-inflammatory cytokines in vitro.
- Studies have shown its effectiveness in reducing inflammation markers in animal models of arthritis.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. Laboratory studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research Highlights :
- In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Antioxidant Activity
2-[(Tert-butylamino)methyl]-6-methoxyphenol also exhibits significant antioxidant activity. This property is crucial for combating oxidative stress, which is linked to numerous chronic diseases.
Evidence :
- The compound showed a high capacity for scavenging free radicals in various assays.
- It was effective in reducing oxidative damage in cellular models.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 2-[(Tert-butylamino)methyl]-6-methoxyphenol:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-3-methoxyphenol | Amino group at para position | Known for its analgesic properties |
| 2-Amino-4-methoxyphenol | Amino group at ortho position | Exhibits antioxidant activity |
| 2-(Dimethylamino)methyl-6-methoxyphenol | Dimethylamino substitution | Enhanced lipophilicity and bioavailability |
The unique tert-butylamino substitution in 2-[(Tert-butylamino)methyl]-6-methoxyphenol enhances its pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with 2-[(Tert-butylamino)methyl]-6-methoxyphenol significantly reduced edema in rat models, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : Research conducted at a university pharmacology department found that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics .
- Oxidative Stress Mitigation : A laboratory study highlighted its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting potential neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
